molecular formula C13H9F4NO B1389675 5-(3-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine CAS No. 1214370-00-9

5-(3-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1389675
CAS No.: 1214370-00-9
M. Wt: 271.21 g/mol
InChI Key: VQHZRAYFPFEPOW-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Pyridine compounds are known for their wide range of applications in medicinal chemistry, agriculture, and material sciences due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms into the pyridine ring through various fluorination reactions. One common method is the use of trifluoromethylation reagents to introduce the trifluoromethyl group. This can be achieved through metal-catalyzed or metal-free reactions, often involving trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction conditions and minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reag

Properties

IUPAC Name

5-(3-fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c1-19-12-11(13(15,16)17)6-9(7-18-12)8-3-2-4-10(14)5-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHZRAYFPFEPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=CC=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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